molecular formula C13H16N8O3 B5774176 4-(4-morpholinyl)-3-nitrobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

4-(4-morpholinyl)-3-nitrobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone

Cat. No. B5774176
M. Wt: 332.32 g/mol
InChI Key: ZYJOPYQOBNVBQV-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-morpholinyl)-3-nitrobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MNBAH and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of MNBAH is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. MNBAH has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
MNBAH has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce DNA damage in cancer cells, leading to their death. MNBAH has also been shown to inhibit the growth of blood vessels in tumors, which is essential for their growth and metastasis.

Advantages and Limitations for Lab Experiments

MNBAH has several advantages for lab experiments. This compound is easy to synthesize and has been shown to be stable under different conditions. MNBAH is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of MNBAH is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

For research on MNBAH include studying its potential applications in drug development and understanding its mechanism of action in more detail.

Synthesis Methods

MNBAH can be synthesized using different methods. One of the most common methods involves the reaction of 4-nitrobenzaldehyde with morpholine in the presence of hydrazine hydrate. The resulting product is then reacted with 4-amino-1,2,4-triazole to yield MNBAH. Other methods involve the use of different reagents and solvents.

Scientific Research Applications

MNBAH has potential applications in various fields of scientific research. One of the most significant applications is in the field of cancer research. MNBAH has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
MNBAH has also been studied for its potential applications in the field of antimicrobial research. This compound has been shown to exhibit antibacterial and antifungal activity against various strains of microorganisms. This makes it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

3-N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N8O3/c14-20-9-16-18-13(20)17-15-8-10-1-2-11(12(7-10)21(22)23)19-3-5-24-6-4-19/h1-2,7-9H,3-6,14H2,(H,17,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJOPYQOBNVBQV-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=NNC3=NN=CN3N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=N/NC3=NN=CN3N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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